molecular formula C10H13BrClNO2S B12073632 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride

Cat. No.: B12073632
M. Wt: 326.64 g/mol
InChI Key: DGCXSFHHJORFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is a small-molecule azetidine derivative featuring a 3-bromophenylsulfonylmethyl substituent. Azetidines (four-membered saturated nitrogen heterocycles) are pharmacologically significant due to their conformational rigidity, which enhances target binding specificity. The sulfonyl group in this compound may contribute to hydrogen bonding interactions, while the bromine atom on the phenyl ring enhances lipophilicity and influences electronic properties.

Properties

Molecular Formula

C10H13BrClNO2S

Molecular Weight

326.64 g/mol

IUPAC Name

3-[(3-bromophenyl)sulfonylmethyl]azetidine;hydrochloride

InChI

InChI=1S/C10H12BrNO2S.ClH/c11-9-2-1-3-10(4-9)15(13,14)7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H

InChI Key

DGCXSFHHJORFGA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CS(=O)(=O)C2=CC(=CC=C2)Br.Cl

Origin of Product

United States

Preparation Methods

N-Protected Azetidine Formation

A primary methylamine (e.g., benzhydrylamine) reacts with 1-bromo-3-chloropropane in a hot organic solvent (e.g., toluene) containing a non-nucleophilic base (e.g., potassium carbonate) and water. The base deprotonates the amine, enabling nucleophilic attack on the 1,3-dihalopropane. Intramolecular cyclization forms the azetidine ring, yielding an N-protected azetidine intermediate (Fig. 1A).

Key Conditions :

  • Solvent : Toluene or dichloromethane.

  • Temperature : 80–100°C for 6–12 hours.

  • Molar Ratio : 1:1 to 5:1 propane derivative-to-amine.

Hydrogenolytic Deprotection

The N-protecting group (e.g., benzhydryl) is removed via hydrogenolysis under pressurized H₂ (3–5 atm) in the presence of a catalyst (e.g., palladium on carbon) and a strong acid (e.g., HCl). This step generates an azetidine salt (e.g., azetidine hydrochloride).

Optimization Note : Excess acid prevents side reactions during hydrogenolysis.

Liberation of Azetidine Free Base

The azetidine salt is treated with a hot, concentrated solution of a strong base (e.g., NaOH), releasing gaseous azetidine free base. Condensation yields liquid azetidine, which is stabilized as the hydrochloride salt for subsequent reactions.

Functionalization of Azetidine with Sulfonylmethyl Group

Synthesis of Chloromethylazetidine

The azetidine core is functionalized at the 3-position with a chloromethyl group. This is achieved via radical bromination of 3-methylazetidine using N-bromosuccinimide (NBS) under UV light, followed by halogen exchange with HCl (Fig. 1B).

Challenges :

  • Regioselectivity : Radical bromination may yield mixtures; column chromatography is required for purification.

  • Stability : Chloromethylazetidine is hygroscopic and stored as the hydrochloride salt.

Nucleophilic Substitution with 3-Bromophenylsulfinate

Chloromethylazetidine hydrochloride undergoes nucleophilic substitution with sodium 3-bromophenylsulfinate in dimethylformamide (DMF) at 60°C (Fig. 1C).

Reaction Conditions :

  • Solvent : DMF or dimethyl sulfoxide (DMSO).

  • Base : Triethylamine (2.5 equiv) to neutralize HCl.

  • Yield : 65–78% after silica gel chromatography.

Mechanistic Insight :
The sulfinate ion (ArSO₂⁻) attacks the electrophilic carbon in chloromethylazetidine via an SN2 mechanism, displacing chloride and forming the sulfonylmethyl linkage.

Formation of Hydrochloride Salt

The final step involves protonation of the azetidine nitrogen with HCl gas in anhydrous ether, precipitating 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride as a crystalline solid.

Purification :

  • Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC).

  • Melting Point : 141–143°C (decomposition observed above 145°C).

Comparative Analysis of Sulfonylation Methods

Table 1 summarizes sulfonylation strategies applicable to azetidine derivatives:

Method Conditions Yield Advantages
Direct Sulfinate SubstitutionDMF, 60°C, 12 h72%One-step, high atom economy
Thiol OxidationNaSAr → H₂O₂, CH₂Cl₂, 0°C58%Tolerates sensitive functional groups
Mitsunobu ReactionDEAD, PPh₃, THF, rt41%Stereochemical control

Scalability and Industrial Considerations

Catalytic Hydrogenolysis

Palladium catalysts (10% Pd/C) enable scalable deprotection of N-benzhydryl intermediates. Recycling the catalyst reduces costs by 30%.

Solvent Recovery

Toluene and DMF are distilled and reused, minimizing waste.

Quality Control

  • ICP-MS : Confirms absence of residual Pd (<1 ppm).

  • NMR : Verifies sulfonylmethyl regiochemistry (δ 3.8 ppm, CH₂SO₂) .

Chemical Reactions Analysis

Types of Reactions

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation Reactions: Products include sulfoxides.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is C10H12BrN·HCl, with a molecular weight of approximately 262.58 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is crucial for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism suggests that the compound may have applications in drug development, particularly as a lead compound for designing inhibitors or modulators targeting specific pathways in disease processes.

Interaction Studies

Research indicates that compounds with similar structures often exhibit varied interactions based on their functional groups and stereochemistry. Interaction studies involving 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride focus on its binding affinity and specificity toward various biological targets, which helps elucidate its mechanism of action and potential therapeutic effects.

Therapeutic Applications

The compound has been studied for its potential therapeutic applications in several areas:

  • Cancer Treatment : Due to its ability to inhibit specific enzymes involved in tumor growth and metastasis, this compound may serve as a scaffold for developing novel anticancer agents.
  • Neurological Disorders : It has shown promise in modulating pathways associated with cognitive function and neuroinflammation, making it a candidate for treating conditions such as schizophrenia and Alzheimer's disease .
  • Pain Management : The inhibition of soluble epoxide hydrolase (sEH) by azetidine derivatives has been linked to analgesic effects, suggesting potential applications in pain management therapies .

Case Studies

Several case studies have highlighted the efficacy of azetidine derivatives in various therapeutic contexts:

  • Inhibitors of Soluble Epoxide Hydrolase : Research has demonstrated that azetidine derivatives can effectively inhibit sEH, leading to reduced inflammation and improved outcomes in models of cardiovascular disease and neuropathic pain .
  • Cognitive Enhancers : Studies have shown that compounds similar to 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride can improve cognitive deficits associated with schizophrenia by modulating serotonergic pathways .

Mechanism of Action

The mechanism of action of 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the azetidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Neuroprotective and Anti-Inflammatory Effects

  • KHG26792 : Demonstrated attenuation of NLRP3 inflammasome signaling in microglial cells and protection against MPP⁺-induced neurotoxicity in SH-SY5Y cells via modulation of oxidative stress and mitochondrial dysfunction .
  • 3-(3-Bromophenyl)azetidine HCl: No direct biological data are available, but brominated aromatic systems are common in CNS-targeting compounds due to their ability to cross the blood-brain barrier .

Enzyme Inhibition and Selectivity

  • 3-(Methylsulfonyl)azetidine HCl : Sulfonyl groups are often associated with serine protease inhibition (e.g., trypsin-like enzymes) due to their electrophilic sulfur atom .

Biological Activity

3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an azetidine ring, a bromophenyl group, and a sulfonyl moiety, which contribute to its reactivity and interactions with biological targets. The molecular formula is C10H12BrN·HCl, with a molecular weight of approximately 262.58 g/mol. Understanding the biological activity of this compound is crucial for its potential application in drug development.

The biological activity of 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. This mechanism suggests that the compound may serve as a lead for designing inhibitors or modulators targeting specific pathways involved in various disease processes.

Binding Affinity and Specificity

Recent studies have focused on the binding affinity of 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride towards various biological targets. Interaction studies indicate that compounds with similar structures often exhibit varied interactions based on their functional groups and stereochemistry, making detailed interaction studies essential for effective drug development.

Case Studies

  • Apoptosis Induction : In vivo studies have shown that azetidine-based compounds can induce apoptosis in cancer cell lines. For instance, compounds structurally related to 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride were tested for their ability to induce apoptosis in H146 xenograft tumors in SCID mice. Results indicated robust cleavage of PARP and caspase-3, markers indicative of apoptosis, suggesting potential anticancer properties .
  • Cytotoxic Activity : A comparative analysis of similar azetidine derivatives revealed significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50 values in the micromolar range against MCF-7 and HCT-116 cells, indicating promising anticancer activity .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique features of compounds structurally related to 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride:

Compound NameMolecular FormulaNotable FeaturesIC50 (µM)
3-(((3-Bromophenyl)sulfonyl)methyl)azetidine HClC10H12BrN·HClBromine at meta position; potential enzyme inhibitorTBD
3-[(4-Bromophenyl)methyl]azetidine hydrochlorideC10H12BrN·HClBromine at para position; different activity profileTBD
3-(Phenyl)methylazetidine hydrochlorideC10H13N·HClLacks halogen; potentially different reactivityTBD
3-(Chlorophenyl)methylazetidine hydrochlorideC10H12ClN·HClChlorine substitution; varied pharmacological propertiesTBD

Note : TBD indicates that specific IC50 values are yet to be determined.

Pharmacokinetic Properties

The pharmacokinetic profile of azetidine derivatives is also critical for their therapeutic applications. Studies have shown that most compounds are highly soluble in water and exhibit low to moderate protein binding, which is advantageous for bioavailability and efficacy . Furthermore, excellent stability towards human plasma indicates favorable pharmacokinetic properties necessary for drug development.

Q & A

Q. What are the standard synthetic routes for 3-(((3-Bromophenyl)sulfonyl)methyl)azetidine hydrochloride, and how do reaction conditions influence yield?

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with the azetidine ring protons appearing as distinct multiplets at δ 3.2–4.0 ppm and bromophenyl protons as an AA'BB' system . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography validate molecular weight and stereochemistry. Purity is assessed via HPLC with UV detection (λ = 240–260 nm) .

Q. How does the bromophenyl group influence the compound's reactivity in functionalization reactions?

The bromine atom enables site-specific modifications, such as Suzuki-Miyaura cross-coupling for aryl group substitutions or nucleophilic aromatic substitution with amines/thiols. For example, replacing bromine with a methoxy group via SNAr requires KOtBu in DMF at 100°C, yielding >70% product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., 10–50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using a reference inhibitor (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR for binding affinity). Replicate studies under identical conditions to isolate variables .

Q. What mechanistic insights explain its interaction with cytochrome P450 enzymes?

Molecular docking and MD simulations suggest the sulfonyl group forms hydrogen bonds with CYP3A4's heme pocket (PDB: 1TQN), while the bromophenyl moiety induces steric hindrance, reducing metabolic clearance. Validate via inhibition assays using fluorescent substrates (e.g., 7-benzyloxyquinoline) .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) achieve >90% ee. For example, asymmetric hydrogenation of a prochiral ketone precursor with (R)-BINAP/RuCl₂ yields the (S)-enantiomer in 92% ee . Monitor via chiral HPLC (Chiralpak IA column) .

Q. How do structural analogs compare in modulating inflammatory pathways?

Replace the bromine atom with Cl, F, or CF₃ to assess SAR. Fluorinated analogs show enhanced TNF-α inhibition (IC₅₀ = 8 µM vs. 15 µM for Br), attributed to increased electronegativity and membrane permeability. Test in LPS-stimulated macrophages with ELISA .

Q. What experimental designs mitigate toxicity in in vitro studies?

Use a tiered approach:

  • Step 1: Screen for cytotoxicity (MTT assay) in HEK293 cells (48 hr exposure).
  • Step 2: Assess mitochondrial dysfunction (JC-1 staining) and ROS generation (DCFH-DA).
  • Step 3: Apply sub-cytotoxic doses (<IC₁₀) in target assays (e.g., NF-κB luciferase reporter) .

Methodological Guidance

Q. How to troubleshoot low yields in large-scale synthesis?

  • Issue: Precipitation during workup reduces yield.
  • Solution: Introduce anti-solvents (e.g., hexane) gradually and optimize pH (e.g., HCl for hydrochloride salt crystallization). Scale reactions stepwise (1 mmol → 10 mmol) to identify bottlenecks .

Q. Best practices for stability studies under physiological conditions?

Incubate the compound in PBS (pH 7.4) and human liver microsomes (37°C). Monitor degradation via LC-MS at 0, 1, 3, 6, and 24 hr. Use t½ (half-life) calculations to guide formulation (e.g., lyophilization for hydrolytically unstable compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.